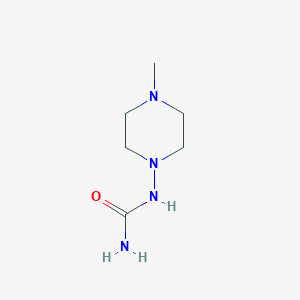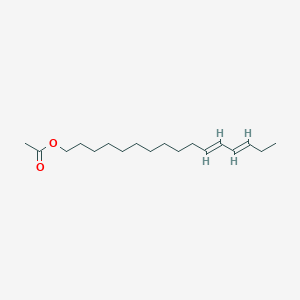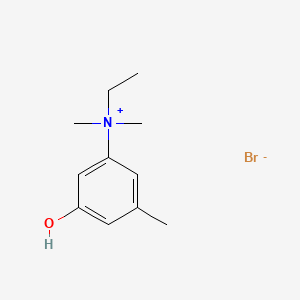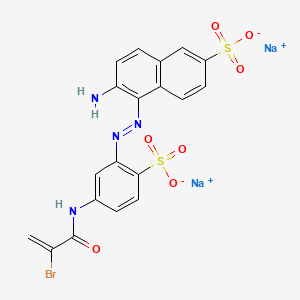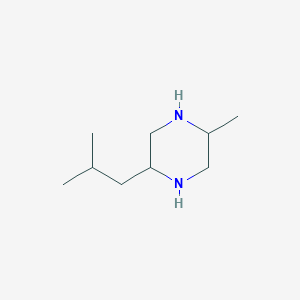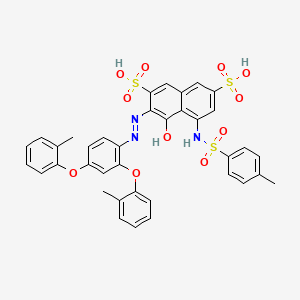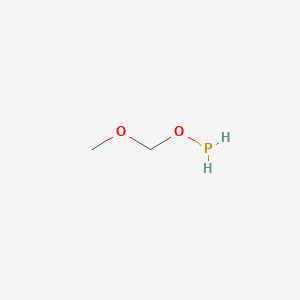
Methoxymethoxyphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethoxyphosphane, with the chemical formula C2H7O2P, is an organophosphorus compound It is known for its unique structure, which includes a methoxy group attached to a phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethoxyphosphane can be synthesized through the reaction of methanol with phosphorus trichloride in the presence of a base. The reaction typically proceeds as follows:
PCl3+3CH3OH→P(OCH3)3+3HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus trichloride to this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methoxymethoxyphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Methoxymethoxyphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxymethoxyphosphane involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methoxyphosphane: Similar structure but lacks the additional methoxy group.
Dimethoxyphosphane: Contains two methoxy groups attached to the phosphane core.
Trimethoxyphosphane: Contains three methoxy groups attached to the phosphane core.
Uniqueness
Methoxymethoxyphosphane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C2H7O2P |
|---|---|
Molecular Weight |
94.05 g/mol |
IUPAC Name |
methoxymethoxyphosphane |
InChI |
InChI=1S/C2H7O2P/c1-3-2-4-5/h2,5H2,1H3 |
InChI Key |
HYAVECJKLVKVCR-UHFFFAOYSA-N |
Canonical SMILES |
COCOP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


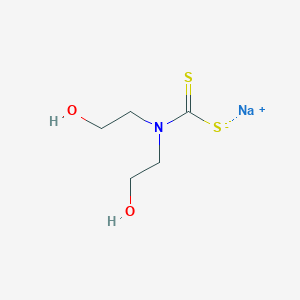

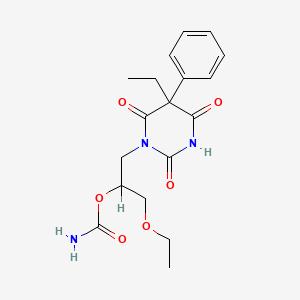
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
